2'-Desoxiuridina-5',5''-d2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

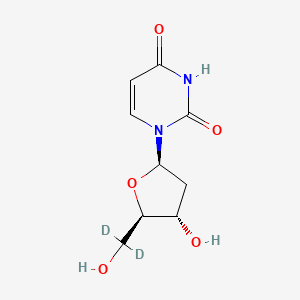

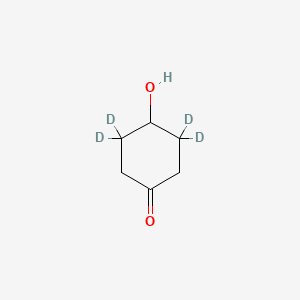

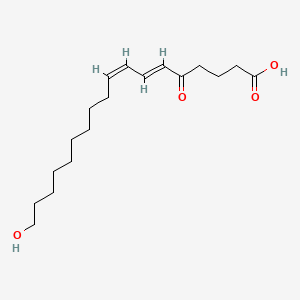

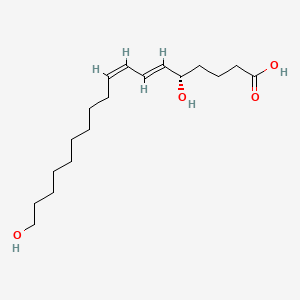

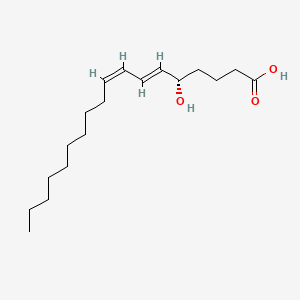

2’-Deoxyuridine-5’,5’‘-d2 is a labelled analogue of 2’-Deoxyuridine . It is a uridine derivative used as a therapeutic agent for treating allergy, cancer, infection, and autoimmune disease . The molecular formula is C9H10D2N2O5 and the molecular weight is 230.22 .

Synthesis Analysis

The synthesis of 2’-Deoxyuridine-5’,5’‘-d2 involves the use of a novel thymidine phosphorylase . This enzyme is used to synthesize pharmaceutically relevant nucleoside analogues, including 5-fluoro-2’-deoxyuridine, 5-chloro-2’-deoxyuridine, 5-bromo-2’-deoxyuridine, and 5-iodo-2’-deoxyuridine .Molecular Structure Analysis

The molecular structure of 2’-Deoxyuridine-5’,5’'-d2 is influenced by hydration . More than two hundred hydrated structures with water were analyzed by B3LYP and MP2 quantum chemical methods . The effect of the hydration on the total atomic charges and intermolecular distances were also discussed .Chemical Reactions Analysis

2’-Deoxyuridine-5’,5’'-d2 is an antimetabolite that is converted to deoxyuridine triphosphate during DNA synthesis . Laboratory suppression of deoxyuridine is used to diagnose megaloblastic anemias due to vitamin B12 and folate deficiencies .Physical and Chemical Properties Analysis

2’-Deoxyuridine-5’,5’'-d2 is a white solid . It is slightly soluble in DMSO, Methanol (Heated), and Water . It should be stored at -20°C .Aplicaciones Científicas De Investigación

Aplicaciones Antitumorales

2’-Desoxiuridina-5’,5’‘-d2, como un derivado de la 2’-desoxiuridina, tiene aplicaciones potenciales en el tratamiento del cáncer. Puede usarse como un radiosensibilizador para aumentar la efectividad de la radioterapia. Al incorporarse al ADN durante la replicación, sensibiliza a las células cancerosas a los efectos dañinos de la radiación, lo que podría mejorar los resultados del tratamiento .

Terapia Antiviral

Este compuesto también puede servir como agente antiviral. Análogos de nucleósidos similares se han usado en la terapia antirretroviral de gran actividad (TARGA) para tratar infecciones virales, incluyendo el VIH . Su mecanismo involucra la inhibición de la ADN polimerasa viral, previniendo la replicación viral.

Safety and Hazards

2’-Deoxyuridine-5’,5’'-d2 should not be released into the environment . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and avoid prolonged or repeated exposure . It is also advised to keep away from sources of ignition and take precautionary measures against static discharge .

Direcciones Futuras

2’-Deoxyuridine-5’,5’'-d2 and its variants are used as antiviral drugs . They are similar enough to be incorporated as part of DNA replication, but they possess side groups on the uracil component that prevent base pairing . This compound exists in all living organisms and can become part of DNA in both prokaryotic and eukaryotic cells through two mechanisms . The future directions of this compound could involve further exploration of its antiviral properties and its potential use in the treatment of various diseases.

Mecanismo De Acción

Target of Action

2’-Deoxyuridine-5’,5’‘-d2, also known as 2’-Deoxyuridine-d2, primarily targets Uridine Phosphorylase and Thymidylate Synthase . These enzymes play crucial roles in DNA synthesis and replication. Uridine Phosphorylase is involved in the conversion of uridine to uracil, while Thymidylate Synthase is responsible for the methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a key step in DNA synthesis .

Mode of Action

2’-Deoxyuridine-5’,5’'-d2 acts as an antimetabolite. It is converted to deoxyuridine triphosphate during DNA synthesis . This compound can replace thymidine in the enzymatic step of viral replication or “growth”. The consequent production of faulty DNA results in a pseudostructure which cannot infect or destroy tissue .

Biochemical Pathways

The compound affects the biochemical pathways involved in DNA synthesis and replication. By replacing thymidine during DNA synthesis, it disrupts the normal base pairing and leads to the production of faulty DNA . This can inhibit the replication of viruses and potentially halt the growth of cancer cells .

Pharmacokinetics

It is known that the compound is converted to deoxyuridine triphosphate during dna synthesis

Result of Action

The primary result of the action of 2’-Deoxyuridine-5’,5’'-d2 is the disruption of DNA synthesis and replication. By incorporating into the DNA structure, it can inhibit the replication of viruses and potentially halt the growth of cancer cells . This can lead to the death of the infected or cancerous cells.

Análisis Bioquímico

Biochemical Properties

2’-Deoxyuridine-5’,5’‘-d2 interacts with various enzymes and proteins in biochemical reactions. It is a substrate for enzymes like uridine phosphorylase and thymidylate synthase . The nature of these interactions involves the conversion of 2’-Deoxyuridine-5’,5’'-d2 to deoxyuridine triphosphate during DNA synthesis .

Cellular Effects

2’-Deoxyuridine-5’,5’'-d2 has significant effects on various types of cells and cellular processes. It influences cell function by being incorporated into DNA during replication . This incorporation can affect cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 2’-Deoxyuridine-5’,5’'-d2 involves its conversion to deoxyuridine triphosphate during DNA synthesis . This process involves binding interactions with biomolecules, activation of enzymes like uridine phosphorylase and thymidylate synthase, and changes in gene expression .

Metabolic Pathways

2’-Deoxyuridine-5’,5’'-d2 is involved in pyrimidine metabolism . It interacts with enzymes like uridine phosphorylase and thymidylate synthase

Propiedades

IUPAC Name |

1-[(2R,4S,5R)-5-[dideuterio(hydroxy)methyl]-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O5/c12-4-6-5(13)3-8(16-6)11-2-1-7(14)10-9(11)15/h1-2,5-6,8,12-13H,3-4H2,(H,10,14,15)/t5-,6+,8+/m0/s1/i4D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXHRCPNRJAMMIM-YNJVSGIFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=CC(=O)NC2=O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H](C[C@@H](O1)N2C=CC(=O)NC2=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Hydrazinecarboxylic acid, [1-methyl-2-(methylthio)ethylidene]-, ethyl ester (9CI)](/img/no-structure.png)

![Oxireno[F]isoquinoline](/img/structure/B583516.png)

![4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)(213C)oxolan-2-yl]pyrimidin-2-one](/img/structure/B583526.png)